molecular formula C19H13BrClN3O5S B3574301 4-bromo-3-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

4-bromo-3-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

Cat. No.: B3574301
M. Wt: 510.7 g/mol
InChI Key: FEQKGLXASMOKJC-UHFFFAOYSA-N
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Description

“4-bromo-3-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide” is a complex organic compound . It is the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin). PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters is a valuable but not well-developed method in organic synthesis . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The structure can be analyzed using various techniques such as 2D or 3D molecular modeling .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to its structure. For instance, the protodeboronation of pinacol boronic esters is a key reaction in the synthesis of such compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 310.574 .

Mechanism of Action

This compound acts as an inhibitor of the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin). It has been found to inhibit aggregation in HD PC12 cells with an IC50 of 50nM .

Future Directions

The potential therapeutic applications of this compound in treating Huntington’s Disease and other polyQ diseases make it a promising area for future research . Further studies are needed to fully understand its mechanism of action and to optimize its synthesis for potential therapeutic use.

Properties

IUPAC Name

4-bromo-3-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3O5S/c20-17-9-4-12(19(25)22-15-2-1-3-16(11-15)24(26)27)10-18(17)30(28,29)23-14-7-5-13(21)6-8-14/h1-11,23H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQKGLXASMOKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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